 
            | REACTION_CXSMILES | FC(F)(F)S([O:6][S:7]([C:10]([F:13])([F:12])[F:11])(=[O:9])=[O:8])(=O)=O.[F:16][CH:17]([F:20])[CH2:18]O.C(N(CC)CC)C>C(Cl)(Cl)Cl>[F:13][C:10]([F:11])([F:12])[S:7]([O:6][CH2:18][CH:17]([F:20])[F:16])(=[O:8])=[O:9] | 
| Name | |
| Quantity | 
                                                                                    2.7 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(Cl)(Cl)Cl                                                                                 | 
| Name | |
| Quantity | 
                                                                                    1 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    FC(CO)F                                                                                 | 
| Name | |
| Quantity | 
                                                                                    2.2 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)N(CC)CC                                                                                 | 
| Name | |
| Quantity | 
                                                                                    100 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    C(Cl)(Cl)Cl                                                                                 | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                stirred for 30 minutes                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The reaction liquid                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                washed with aqueous saturated sodium bicarbonate solution and saturated saline water in that order                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                The organic layer was dried with anhydrous magnesium sulfate                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                the solvent was evaporated away under reduced pressure                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                to obtain the entitled compound                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type |  | 
| Smiles | 
                                                                                    FC(S(=O)(=O)OCC(F)F)(F)F                                                                                 | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |